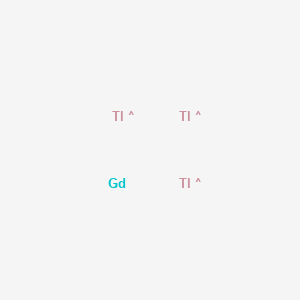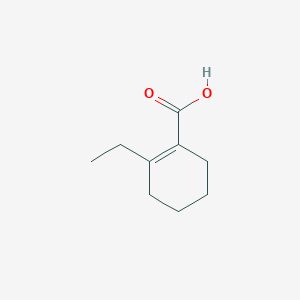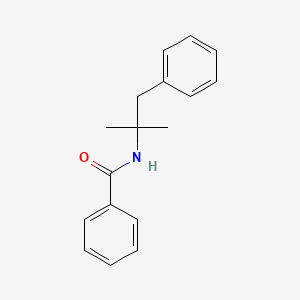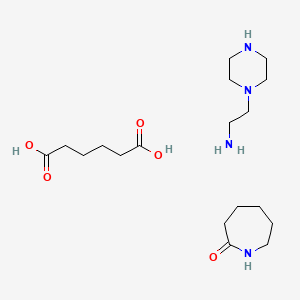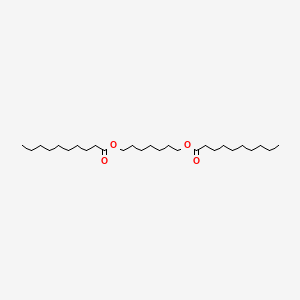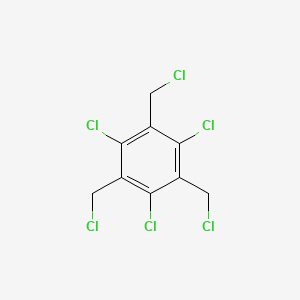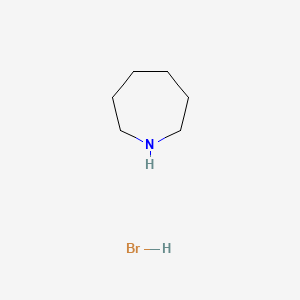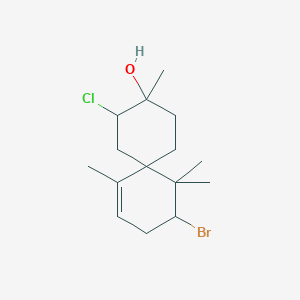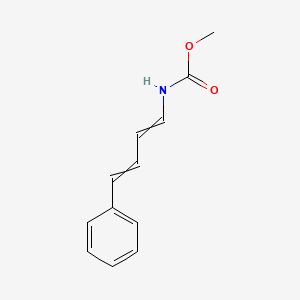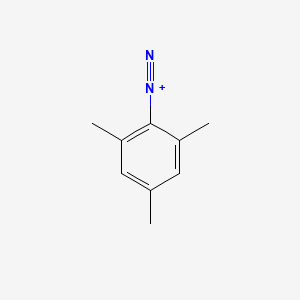![molecular formula C19H15N5O2 B14648427 Diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl- CAS No. 51808-29-8](/img/structure/B14648427.png)
Diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of the diazene family, which is characterized by the presence of a diazene group (N=N) in its structure
Métodos De Preparación
The synthesis of diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl- typically involves the reaction of 3-nitroaniline with benzaldehyde in the presence of a suitable catalyst The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction
Análisis De Reacciones Químicas
Diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro and azo compounds.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines and hydrazines.
Aplicaciones Científicas De Investigación
Diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various azo compounds and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in its action include the inhibition of enzyme activity and the disruption of cellular signaling processes .
Comparación Con Compuestos Similares
Diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl- can be compared with other similar compounds such as:
Azobenzene: Similar in structure but lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitroazobenzene: Contains a nitro group but differs in the position of the substituents, leading to different chemical and physical properties.
Phenylhydrazone derivatives: These compounds share the hydrazone group but have different substituents, affecting their reactivity and applications.
Propiedades
Número CAS |
51808-29-8 |
|---|---|
Fórmula molecular |
C19H15N5O2 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
N'-anilino-3-nitro-N-phenyliminobenzenecarboximidamide |
InChI |
InChI=1S/C19H15N5O2/c25-24(26)18-13-7-8-15(14-18)19(22-20-16-9-3-1-4-10-16)23-21-17-11-5-2-6-12-17/h1-14,20H |
Clave InChI |
NCADWOGGKQAVNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NN=C(C2=CC(=CC=C2)[N+](=O)[O-])N=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-Oxo-5-(propan-2-yl)-1,3-dioxan-5-yl]benzenecarboximidic acid](/img/structure/B14648349.png)
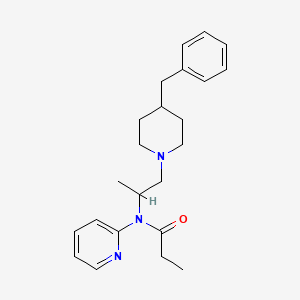
![Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane](/img/structure/B14648357.png)
